3-(4,4-Difluoropiperidin-1-yl)-propionic acid methyl ester
Overview
Description
3-(4,4-Difluoropiperidin-1-yl)-propionic acid methyl ester is a useful research compound. Its molecular formula is C9H15F2NO2 and its molecular weight is 207.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Novel synthetic pathways have been developed for the preparation of various pharmacologically relevant compounds, where derivatives of "3-(4,4-Difluoropiperidin-1-yl)-propionic acid methyl ester" serve as key intermediates. These methods offer improved yields and selectivity for targeted molecular structures (Verniest et al., 2008).
Biological Activity
- The antiproliferative activity of certain derivatives against various cancer cell lines highlights the potential of "this compound" in the development of new anticancer agents. These compounds exhibit significant effects, particularly against colon cancer cells, indicating their value in medicinal chemistry research (Božić et al., 2017).
Material Science Applications
- Research on the self-assembly properties of dendrimers derived from the methyl esters of various phenylpropionic acids, including derivatives similar to "this compound," has led to the discovery of new materials with potential applications in nanotechnology and material science. These dendrimers can form supramolecular structures with unique physical properties, useful in a wide range of technological applications (Percec et al., 2006).
Photocleavage and Photochemical Studies
- The study of photocleavage mechanisms of caged compounds, which release biologically active acids upon excitation, includes derivatives similar to "this compound." These findings are crucial for the development of light-sensitive drug delivery systems and photochemical tools in biological research (Schmidt et al., 2007).
Properties
IUPAC Name |
methyl 3-(4,4-difluoropiperidin-1-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO2/c1-14-8(13)2-5-12-6-3-9(10,11)4-7-12/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAKTAJVIMBSIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCC(CC1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.